molecular formula C10H11NO5 B2793541 [(2,5-Dimethoxyphenyl)carbamoyl]formic acid CAS No. 690670-01-0

[(2,5-Dimethoxyphenyl)carbamoyl]formic acid

Cat. No.: B2793541
CAS No.: 690670-01-0
M. Wt: 225.2
InChI Key: VBFYLFWEVVBAOR-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxyphenyl)carbamoyl]formic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol It is characterized by the presence of a carbamoyl group attached to a formic acid moiety, with two methoxy groups positioned at the 2 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethoxyphenyl)carbamoyl]formic acid typically involves the reaction of 2,5-dimethoxyaniline with formic acid derivatives under controlled conditions. One common method includes the use of formic acid and a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethoxyphenyl)carbamoyl]formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

[(2,5-Dimethoxyphenyl)carbamoyl]formic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxyphenyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent cellular responses .

Comparison with Similar Compounds

[(2,5-Dimethoxyphenyl)carbamoyl]formic acid can be compared with other similar compounds, such as:

    [(2,6-Dimethoxyphenyl)carbamoyl]formic acid: Similar in structure but with methoxy groups at the 2 and 6 positions.

    [(2,4-Dimethoxyphenyl)carbamoyl]formic acid: Methoxy groups at the 2 and 4 positions.

    [(3,5-Dimethoxyphenyl)carbamoyl]formic acid: Methoxy groups at the 3 and 5 positions.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different positions of the methoxy groups on the phenyl ring .

Properties

IUPAC Name

2-(2,5-dimethoxyanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-6-3-4-8(16-2)7(5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYLFWEVVBAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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